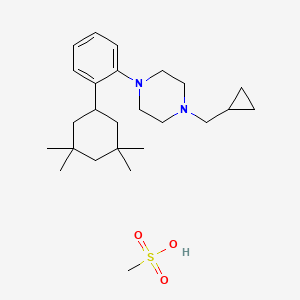

Milategrast mesylate

Description

The evidence primarily focuses on other mesylate salts, such as Camostat mesylate, Nafamostat mesylate, and Imatinib mesylate, which are well-documented in clinical and pharmacological contexts. For the purpose of this analysis, comparisons will be drawn between mesylate compounds described in the evidence to highlight their mechanisms, applications, and distinctions.

Properties

CAS No. |

894776-23-9 |

|---|---|

Molecular Formula |

C25H42N2O3S |

Molecular Weight |

450.7 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;methanesulfonic acid |

InChI |

InChI=1S/C24H38N2.CH4O3S/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19;1-5(2,3)4/h5-8,19-20H,9-18H2,1-4H3;1H3,(H,2,3,4) |

InChI Key |

AEHZBEGUMKAEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of milategrast mesylate involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:

Formation of the Piperazine Core: The piperazine core is synthesized by reacting cyclopropylmethylamine with 1,4-dibromobutane under basic conditions to form 1-cyclopropylmethylpiperazine.

Substitution Reaction: The piperazine derivative is then reacted with 2-(3,3,5,5-tetramethylcyclohexyl)phenyl bromide in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Milategrast mesylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring allows for various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Milategrast mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperazine derivatives.

Biology: Investigated for its role in inhibiting cell adhesion and infiltration, making it useful in studying cell signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Milategrast mesylate exerts its effects by inhibiting cell adhesion and infiltration. The compound targets integrins, which are proteins involved in cell adhesion and signaling. By binding to integrins, this compound prevents the interaction between cells and the extracellular matrix, thereby inhibiting cell migration and infiltration. This mechanism is particularly useful in treating inflammatory conditions where cell infiltration plays a key role .

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

Mesylate**

- Mechanism & Application :

Camostat mesylate inhibits TMPRSS2-related proteases, blocking SARS-CoV-2 spike protein activation. It is approved in Japan for pancreatitis and repurposed for COVID-19 . - Pharmacokinetics :

Rapidly metabolized into GBPA in serum (half-life <1 minute in human plasma), yet retains antiviral efficacy comparable to its metabolite . - Key Distinction :

Unlike Nafamostat mesylate, Camostat’s antiviral activity depends on its rapid conversion to GBPA, which exhibits reduced enzymatic inhibition .

Mesylate**

- Mechanism & Application :

Used as an anticoagulant during continuous kidney replacement therapy (CKRT) in critically ill patients. It inhibits serine proteases but lacks dose-dependent effects on filter longevity . - Clinical Data :

Administered empirically (5–30 mg/hr) without evidence-based guidelines, highlighting a need for optimized dosing studies .

Mesylate**

- Mechanism & Application :

A BCR-ABL tyrosine kinase inhibitor for chronic myeloid leukemia. Compared to Dasatinib and Nilotinib, it binds the inactive conformation of Abl kinase with higher selectivity . - Resistance Profile :

Resistance mutations are less common with second-generation inhibitors like Dasatinib, which target both active and inactive kinase conformations . - Key Distinction :

Imatinib mesylate’s structural scaffold influences its selectivity, whereas newer analogs like Nilotinib enhance potency through chemical modifications .

Mesylate**

- Mechanism & Application :

Microtubule dynamics inhibitor for metastatic breast cancer. Compared to Paclitaxel and Ixabepilone, it induces less severe neuropathy in murine models . - Neurotoxicity Profile :

At maximum tolerated doses, Eribulin causes milder axonal degeneration than Paclitaxel, attributed to distinct tubulin-binding mechanisms . - Key Distinction :

Eribulin’s reduced neuropathic risk positions it as a safer option for long-term chemotherapy regimens .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.